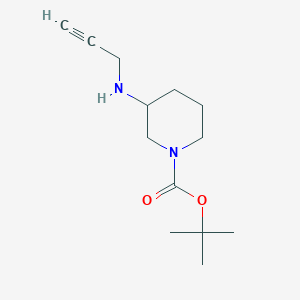![molecular formula C8H10ClNO B13221256 [4-(Aminomethyl)-2-chlorophenyl]methanol](/img/structure/B13221256.png)
[4-(Aminomethyl)-2-chlorophenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Aminomethyl)-2-chlorophenyl]methanol: is a chemical compound with the molecular formula C8H10ClNO It is a white to off-white solid that is commonly used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Reduction of 4-(Aminomethyl)-2-chlorobenzaldehyde: One common method involves the reduction of 4-(aminomethyl)-2-chlorobenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) in methanol.
Hydrogenation of 4-(Aminomethyl)-2-chlorobenzonitrile: Another method involves the hydrogenation of 4-(aminomethyl)-2-chlorobenzonitrile in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas.
Industrial Production Methods: Industrial production of [4-(Aminomethyl)-2-chlorophenyl]methanol typically involves large-scale hydrogenation processes using high-pressure hydrogen gas and efficient catalysts to ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [4-(Aminomethyl)-2-chlorophenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides or amines.
Major Products Formed:
Oxidation: 4-(Aminomethyl)-2-chlorobenzaldehyde, 4-(Aminomethyl)-2-chlorobenzoic acid.
Reduction: Various substituted amines.
Substitution: Halogenated derivatives, amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Intermediate in Synthesis: [4-(Aminomethyl)-2-chlorophenyl]methanol is widely used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine:
Pharmaceutical Development: It serves as a precursor in the synthesis of drugs and therapeutic agents, particularly those targeting neurological and inflammatory conditions.
Industry:
Wirkmechanismus
The mechanism of action of [4-(Aminomethyl)-2-chlorophenyl]methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or biochemical effects .
Vergleich Mit ähnlichen Verbindungen
[4-(Aminomethyl)phenyl]methanol: Similar structure but lacks the chlorine atom, resulting in different reactivity and applications.
[4-(Aminomethyl)-2-methylphenyl]methanol: Contains a methyl group instead of a chlorine atom, leading to variations in chemical properties and uses.
Uniqueness:
Eigenschaften
Molekularformel |
C8H10ClNO |
|---|---|
Molekulargewicht |
171.62 g/mol |
IUPAC-Name |
[4-(aminomethyl)-2-chlorophenyl]methanol |
InChI |
InChI=1S/C8H10ClNO/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3,11H,4-5,10H2 |
InChI-Schlüssel |
RDCGGTCJKUGLCE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CN)Cl)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


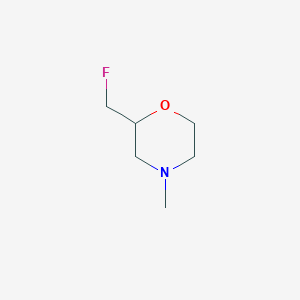
![[(1-Methylcyclopentyl)methyl]hydrazine](/img/structure/B13221181.png)
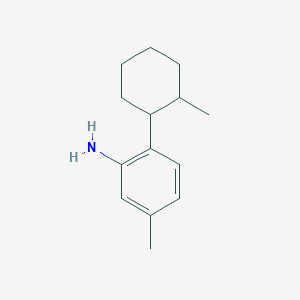
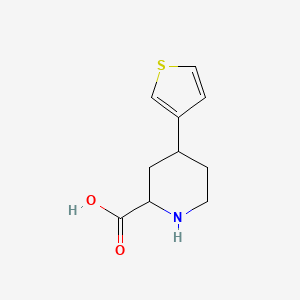
![3-[3-(2-Aminoethyl)phenyl]phenol](/img/structure/B13221192.png)


![2-{[(2,6-Dimethylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13221206.png)

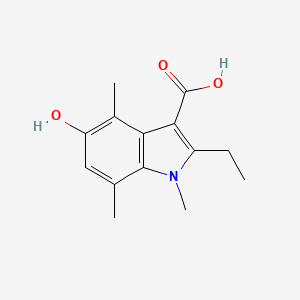
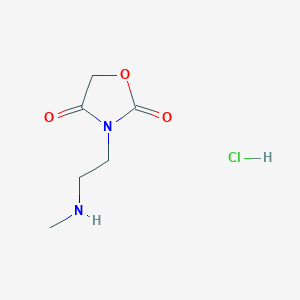
![1-[(Benzyloxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid](/img/structure/B13221224.png)
